4-Bromo-5-methylisatin is a derivative of isatin, a compound that has garnered interest in various fields of research due to its potential therapeutic applications. Isatin derivatives are known for their diverse biological activities, which include neuroprotective and inotropic effects, as well as their role as intermediates in the synthesis of pharmacologically active compounds.
In the field of cardiology, the inotropic effects of 5-bromoisatin have been explored, indicating potential applications in the treatment of heart conditions where increased contractile force is desired. The study on 5-bromoisatin showed that it has a significant effect on the force of contractions in guinea pig papillary muscles, although with less efficacy compared to milrinone, a known inotropic agent2.
In the realm of oncology, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an intermediate that can be derived from 5-methylisatin, has been reported. This intermediate is crucial for the production of anti-cancer drugs that inhibit thymidylate synthase, an enzyme necessary for DNA synthesis and repair. The synthesis process involves several steps, starting from p-toluidine and leading to the key brominated quinazoline compound3.
4-Bromo-5-methylisatin can be sourced from various synthetic routes, primarily through the bromination of 5-methylisatin. The compound falls under the category of halogenated isatins, which are known for their versatility in synthesizing other complex organic molecules. The inclusion of a bromine atom allows for further substitution reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 4-Bromo-5-methylisatin typically involves the following methods:
The molecular structure of 4-Bromo-5-methylisatin features:
This arrangement contributes to its unique chemical properties, including enhanced electron density and reactivity due to the presence of halogen and alkyl groups.
4-Bromo-5-methylisatin participates in several types of chemical reactions:
The mechanism of action for 4-Bromo-5-methylisatin primarily involves its ability to interact with specific molecular targets, often acting as an enzyme inhibitor or modulator. The presence of both bromine and methyl groups enhances its binding affinity to various biological targets, influencing biochemical pathways.
Research indicates that this compound can modulate enzyme activities, potentially affecting metabolic pathways relevant in pharmacology .
Physical properties such as boiling point, density, and refractive index may vary based on purity and specific synthesis conditions.
4-Bromo-5-methylisatin has several important applications in scientific research:
4-Bromo-5-methylisatin is a halogenated derivative of isatin (1H-indole-2,3-dione), featuring a bromine atom at the C4 position and a methyl group at the C5 position of its benzofused ring system. Its systematic IUPAC name is 4-bromo-5-methyl-1H-indole-2,3-dione, reflecting the sequential numbering of the heterocyclic core where the lactam nitrogen is designated as position 1. The molecular formula C~9~H~6~BrNO~2~ corresponds to a molecular weight of 240.06 g/mol. This compound exhibits structural isomerism with other brominated methylisatins (e.g., 5-bromo-4-methylisatin) due to the distinct positioning of substituents on the aromatic ring. The presence of both electron-withdrawing (bromine, carbonyl groups) and electron-donating (methyl) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions [1] [4].
Table 1: Key Identifiers of 4-Bromo-5-Methylisatin
Identifier Type | Value |
---|---|
Systematic Name | 4-Bromo-5-methyl-1H-indole-2,3-dione |
Molecular Formula | C~9~H~6~BrNO~2~ |
CAS Registry Number | 611204 |
SMILES | CC~1~=C(C~2~=C(C=C~1~)NC(=O)C~2~=O)Br |
InChIKey | DKAVQCARZCYRIS-UHFFFAOYSA-N |
The carbonyl groups at C2 and C3 are chemically distinct: the C3 carbonyl is part of a lactam system, while the C2 carbonyl exhibits greater electrophilicity due to its conjugation with the aromatic system and the electron-withdrawing bromine atom. This differential reactivity enables selective nucleophilic additions or substitutions. Spectroscopic characterization (IR, NMR) would reveal signatures of the bromine atom (isotopic patterns in mass spectrometry), methyl group protons (δ ~2.3 ppm in ^1^H NMR), and carbonyl stretches (ν ~1740 cm⁻¹ and ~1680 cm⁻¹ for C2 and C3, respectively) [1] [4].
The discovery of 4-Bromo-5-methylisatin is rooted in the broader history of isatin chemistry. Isatin itself was first isolated in 1840 by chemists Otto Linné Erdman and Auguste Laurent during oxidation studies of indigo dye using nitric and chromic acids. This foundational work established isatin as an accessible scaffold for chemical modification. The synthesis of substituted isatins like 4-bromo-5-methylisatin became feasible through late 19th and early 20th-century methodological advances, particularly the Sandmeyer (1886) and Stolle (1922) syntheses. These classical routes remain relevant for preparing halogenated derivatives [3]:
Isatin derivatives occur naturally; unsubstituted isatin is found in plants of the genus Isatis and in Couroupita guianensis, and functions as a metabolic derivative of adrenaline in humans. The targeted synthesis of 4-bromo-5-methylisatin exploits this natural motif, introducing bromine to enhance electrophilicity and the methyl group to modulate lipophilicity and steric bulk. Early interest in such halogenated derivatives stemmed from their utility as dye intermediates (e.g., in "Maya blue" and "Maya yellow" pigments) and as building blocks for bioactive molecules [3].
4-Bromo-5-methylisatin serves as a versatile synthon in organic synthesis and a privileged scaffold in drug discovery. Its chemical reactivity enables diverse transformations critical for constructing complex molecules:
In medicinal chemistry, 4-bromo-5-methylisatin derivatives exhibit significant pharmacological potential, particularly as kinase inhibitors. Recent computational and synthetic studies highlight their promise as Cyclin-Dependent Kinase 2 (CDK2) inhibitors for anticancer therapy. CDK2 regulates cell cycle progression; its dysregulation is implicated in numerous cancers. Molecular docking studies demonstrate that 5-methylisatin derivatives, including brominated analogs, bind tightly to the CDK2 active site via :
Table 2: Binding Parameters of Selected 5-Methylisatin Derivatives to CDK2
Derivative | Substituent Pattern | Binding Affinity (ΔG, kcal/mol) | Key Interactions |
---|---|---|---|
Unsubstituted | None | -8.2 | H-bonds: Glu81, Leu83 |
4-Bromo analog | R4=Br | -8.5* | Bromine enhances hydrophobic packing |
2b | R2=CF₃ | -9.1 | Enhanced H-bonding and hydrophobicity |
3b | R3=CF₃ | -8.9 | Optimal fit in hydrophobic pocket |
Reference Inhibitor (RM) | 3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one | -8.3 | Comparable to doxorubicin |
*Estimated based on trends in
Derivatives with halogen or trifluoromethyl groups at R2/R3 positions show enhanced binding affinity (ΔG up to -9.1 kcal/mol) compared to unsubstituted 5-methylisatin (ΔG = -8.2 kcal/mol). The bromine atom in 4-bromo-5-methylisatin contributes to this activity by improving hydrophobic contact with the adenine binding pocket. Notably, derivatives like 3-((2,6-dichlorobenzylidene)hydrazono)-5-methylindolin-2-one (synthesized from 5-methylisatin precursors) exhibit inhibitory activity comparable to doxorubicin, a benchmark chemotherapeutic. ADMET predictions further suggest favorable bioavailability for several derivatives, positioning 4-bromo-5-methylisatin as a strategic intermediate for antitumor agent development . Beyond oncology, isatin derivatives show documented activity against viruses, Mycobacterium tuberculosis, and inflammation, underscoring the broad therapeutic relevance of this chemical scaffold [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7